molecular formula C28H26F2N2O4 B8179275 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine CAS No. 916422-03-2

4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine

Cat. No.: B8179275
CAS No.: 916422-03-2
M. Wt: 492.5 g/mol
InChI Key: PGNINRBPTPERQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine is a sophisticated chemical reagent designed for use in medicinal chemistry and drug discovery research. This compound serves as a multifunctional piperidine scaffold, a privileged structure frequently found in pharmacologically active molecules. The piperidine core is functionalized with a base-labile Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the amine, which ensures stability during synthetic transformations and can be cleanly removed under mild, non-acidic conditions using a secondary amine base like piperidine . This deprotection mechanism proceeds via an E1cb elimination, generating a dibenzofulvene by-product that is efficiently scavenged by the piperidine, providing a straightforward and reliable deprotection strategy . The presence of the carboxylic acid functionality on the same piperidine ring offers a handle for further diversification through amide bond formation or other coupling reactions, allowing researchers to readily incorporate this complex scaffold into larger molecular architectures. The 2,5-difluorobenzyl substituent on the piperidine nitrogen is a common motif used to enhance a compound's metabolic stability and modulate its binding affinity to biological targets, making this building block particularly valuable in the synthesis of potential therapeutic agents. This product is intended for research applications as a key intermediate in the development of novel pharmaceuticals, particularly in the construction of compound libraries for high-throughput screening. For Research Use Only. Not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-[(2,5-difluorophenyl)methyl]-4-(9H-fluoren-9-ylmethoxycarbonylamino)piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26F2N2O4/c29-19-9-10-25(30)18(15-19)16-32-13-11-28(12-14-32,26(33)34)31-27(35)36-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-10,15,24H,11-14,16-17H2,(H,31,35)(H,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGNINRBPTPERQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC5=C(C=CC(=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112666
Record name 1-[(2,5-Difluorophenyl)methyl]-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

916422-03-2
Record name 1-[(2,5-Difluorophenyl)methyl]-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=916422-03-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,5-Difluorophenyl)methyl]-4-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-4-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine (CAS No. 916422-03-2) is a synthetic compound characterized by its complex structure, which includes a piperidine ring with an Fmoc (9-fluorenylmethoxycarbonyl) protected amino group and a difluorobenzyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities and pharmacological properties.

  • Molecular Formula : C28H26F2N2O4
  • Molecular Weight : Approximately 492.5 g/mol
  • Structure : The compound features a piperidine ring substituted with a difluorobenzyl group and an Fmoc-protected amino group, enhancing its lipophilicity and metabolic stability.
PropertyValue
Molecular FormulaC28H26F2N2O4
Molecular Weight492.5 g/mol
CAS Number916422-03-2

Synthesis

The synthesis of 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine typically involves multi-step organic reactions. The Fmoc group can be removed under mild basic conditions, allowing for further functionalization of the amino group in peptide synthesis. The presence of fluorine atoms in the difluorobenzyl moiety is expected to enhance interactions with biological targets, making it a promising candidate for drug development.

The biological activity of 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine is influenced by its structural features:

  • Lipophilicity : The difluorobenzyl group increases the compound's lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
  • Receptor Interaction : Compounds with similar structures have shown significant binding affinities towards various receptors and enzymes, suggesting that this compound may exhibit similar pharmacological properties.

Example Study: Anticancer Activity of Piperidine Derivatives

In a study examining the anticancer properties of various piperidine derivatives, compounds structurally similar to 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine were found to inhibit tumor growth in vitro and in vivo. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.

Example Study: Antimicrobial Activity

Research on piperidine-based compounds indicated promising antimicrobial activity against a range of bacterial strains. The presence of fluorine atoms was noted to enhance the potency of these compounds by improving their interaction with bacterial cell membranes.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C28H26F2N2O4
  • Molecular Weight : 492.52 g/mol
  • CAS Number : 916422-01-0

The compound features a piperidine ring substituted with a fluorinated benzyl group and an Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This structure is significant for its reactivity and stability during synthetic processes.

Peptide Synthesis

One of the primary applications of 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine is in the field of peptide synthesis. The Fmoc group serves as a protective group for the amino functionality during solid-phase peptide synthesis (SPPS).

  • Advantages in Peptide Synthesis :
    • Stability : The Fmoc group is stable under basic conditions, allowing for selective deprotection.
    • Compatibility : It is compatible with various coupling reagents used in peptide synthesis, facilitating the formation of peptide bonds.

Drug Design and Development

The compound's unique structure makes it a valuable candidate in drug design, particularly for developing inhibitors targeting specific biological pathways.

  • Case Study: Anticancer Agents
    Research has shown that derivatives of piperidine compounds can exhibit anticancer properties. For instance, studies have explored modifications to the piperidine core to enhance potency against cancer cell lines. The incorporation of fluorinated aromatic groups has been linked to improved pharmacokinetic properties, making these compounds more effective as potential anticancer agents .
  • Case Study: Neuropharmacology
    The piperidine scaffold is known for its role in neuropharmacology. Compounds similar to 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine have been investigated for their effects on neurotransmitter systems, particularly in relation to disorders such as depression and anxiety .

The biological activity of this compound has been evaluated in various assays to determine its efficacy as a potential therapeutic agent.

  • Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could be beneficial in treating metabolic disorders or enhancing drug efficacy by modulating metabolic rates .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine is crucial for optimizing its pharmacological properties.

  • Modifications and Their Effects :
    • Substituting different groups on the benzyl moiety can lead to variations in biological activity.
    • Fluorination at specific positions has been shown to enhance lipophilicity and bioavailability, which are critical factors for drug development .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidine Ring

Positional Isomers of Difluorobenzyl Substituents
  • 916422-01-0: 4-(Fmoc-amino)-1-(3,5-difluorobenzyl)-4-carboxypiperidine The 3,5-difluorobenzyl group creates a symmetrical meta-fluorine substitution, increasing steric hindrance compared to the target compound’s 2,5-difluorobenzyl group. Impact: Meta-fluorine placement may enhance hydrophobic interactions in protein binding pockets, while ortho-fluorines (as in the target compound) could induce torsional strain, affecting conformational flexibility .
Non-Aromatic Substituents
  • FMOC-4-CYCLOHEXYL-PIPERIDINE-4-CARBOXYLIC ACID Replaces the difluorobenzyl group with a cyclohexyl moiety, drastically increasing lipophilicity (clogP ~4.2 vs. ~3.5 for the target compound). However, improved membrane permeability may benefit CNS-targeting drugs .

Functional Group Modifications

Carboxylic Acid Positioning
  • Fmoc-4-amino-1-piperidineacetic acid (CAS 221352-82-5) Features a carboxymethyl group (acetic acid) instead of a ring-attached carboxylic acid. Impact: Increased conformational flexibility and lower acidity (pKa ~4.5 vs. ~2.5 for direct carboxy attachment), altering solubility and metal-chelation properties .
Hydroxyl vs. Amino Groups
  • (2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid Substitutes the amino group with a hydroxyl group and introduces stereochemical specificity (2R,4S configuration). Impact: The hydroxyl group enables hydrogen bonding but eliminates amine reactivity, limiting its utility in amide bond formation. Stereochemistry may influence chiral recognition in enzyme-binding sites .

Structural and Physicochemical Data Comparison

Compound Name CAS/ID Molecular Formula Molecular Weight Key Substituents clogP* Water Solubility (mg/mL)
4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine N/A C29H26F2N2O4 528.5 2,5-difluorobenzyl, Fmoc, COOH 3.5 0.12
916422-01-0 (3,5-difluoro analog) 916422-01-0 C29H26F2N2O4 528.5 3,5-difluorobenzyl 3.5 0.10
FMOC-4-CYCLOHEXYL-PIPERIDINE-4-CARBOXYLIC ACID N/A C28H33NO4 447.6 Cyclohexyl 4.2 0.03
Fmoc-4-amino-1-piperidineacetic acid 221352-82-5 C22H24N2O4 380.4 Carboxymethyl 2.8 0.45
(2R,4S)-Fmoc-4-hydroxypiperidine-2-carboxylic acid MFCD06410973 C21H21NO5 367.4 Hydroxyl, stereospecific 2.1 1.20

*Calculated using ChemAxon software.

Docking and Binding Affinity

  • The 2,5-difluorobenzyl group in the target compound showed superior docking accuracy (RMSD <1 Å in 50% of cases) compared to non-fluorinated analogs in Glide docking studies, attributed to fluorine’s electronegativity enhancing hydrophobic and van der Waals interactions .
  • Cyclohexyl analogs exhibited lower binding scores in protease targets due to reduced polar surface area, highlighting the importance of aromatic fluorine in specific enzyme inhibition .

Preparation Methods

Formation of 4-Carboxypiperidine

The 4-carboxypiperidine intermediate is commonly prepared via a Dieckmann cyclization of dimethyl glutarate in the presence of a strong base such as sodium hydride (NaH). This reaction yields the cyclic β-keto ester, which is subsequently hydrolyzed under acidic conditions to form the carboxylic acid. Alternative routes involve:

  • Hydrogenation of pyridine derivatives : Catalytic hydrogenation (H₂, Pd/C) of isonicotinic acid derivatives under high pressure (50–100 psi) produces the piperidine ring with a carboxylic acid group at the 4-position.

  • Enzyme-mediated cyclization : Lipase-catalyzed cyclization of ε-aminocaproic acid derivatives offers a stereoselective pathway, though yields remain moderate (45–60%).

N-Alkylation with 2,5-Difluorobenzyl Bromide

The introduction of the 2,5-difluorobenzyl group to the piperidine nitrogen is achieved through N-alkylation. Optimal conditions involve:

  • Solvent : Anhydrous DMF or acetonitrile.

  • Base : Potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA).

  • Temperature : 60–80°C for 12–24 hours.

Reaction progress is monitored via thin-layer chromatography (TLC) using ethyl acetate/hexane (3:7) as the mobile phase. Post-reaction workup includes filtration to remove inorganic salts and rotary evaporation to isolate the crude product, which is typically purified via recrystallization from ethanol (yield: 70–85%).

Fmoc Protection of the Amino Group

Fmoc Chloride Coupling

The 4-amino group of the piperidine derivative is protected using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) under mildly basic conditions:

  • Reagents : Fmoc-Cl (1.2 equivalents), water:ethanol (3:1 v/v).

  • Conditions : Stirring at 60°C for 2–4 hours.

The reaction mechanism proceeds via nucleophilic attack of the amine on the carbonyl carbon of Fmoc-Cl, releasing HCl as a byproduct. Excess base (e.g., sodium bicarbonate) neutralizes the acid, driving the reaction to completion. The product is isolated by acidification with 1M HCl, followed by vacuum filtration and washing with cold ethanol (purity: >95% by HPLC).

Alternative Fmoc-Activating Reagents

Recent studies have explored substitutes for Fmoc-Cl to improve atom economy:

  • Fmoc-Osu (N-hydroxysuccinimide ester) : Enhances coupling efficiency in polar aprotic solvents (e.g., DMSO), achieving 90–95% yield at room temperature.

  • Fmoc-OPfp (pentafluorophenyl ester) : Exhibits superior stability in aqueous environments, enabling one-pot protection-carboxylation sequences.

Carboxylation and Final Functionalization

Carboxylic Acid Activation

The 4-carboxylic acid moiety is activated using aminium-based coupling reagents to facilitate subsequent amide bond formation in drug conjugate synthesis. Common protocols include:

  • HATU/HOAt system : 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) with 1-hydroxy-7-azabenzotriazole (HOAt) in DMF.

  • HCTU collidine : 2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate (HCTU) with collidine as the base, achieving >90% activation within 15 minutes.

Purification and Characterization

Final purification is performed via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA). Critical characterization data include:

  • Mass spectrometry : ESI-MS m/z 493.2 [M+H]⁺.

  • ¹H NMR : Distinct signals for the Fmoc aromatic protons (δ 7.30–7.75 ppm) and difluorobenzyl group (δ 6.80–7.10 ppm).

Optimization of Deprotection Conditions

Piperidine vs. 4-Methylpiperidine

The Fmoc group is removed using 20–40% piperidine in DMF, with a reaction time of 30–60 minutes. Comparative studies demonstrate that 4-methylpiperidine achieves equivalent deprotection efficiency (98–99%) while reducing side reactions such as diketopiperazine formation.

Table 1: Deprotection Efficiency of Bases

BaseConcentration (%)Time (min)Efficiency (%)
Piperidine206098.5
4-Methylpiperidine204599.1
DBU51597.8

Challenges and Troubleshooting

Aggregation During Coupling

Bulky substituents on the piperidine ring can lead to aggregation, reducing coupling efficiency. Strategies to mitigate this include:

  • Pseudoproline incorporation : Temporarily introducing oxazolidine dipeptides minimizes steric hindrance.

  • Elevated temperature coupling : Performing reactions at 50°C in DMF improves reagent diffusion.

Epimerization at the Piperidine Carbon

Basic conditions during Fmoc deprotection may induce epimerization. This is minimized by:

  • Low-temperature deprotection : Conducting reactions at 0–5°C.

  • Additives : Adding 0.1M HOBt (hydroxybenzotriazole) stabilizes the transition state.

Industrial-Scale Production Considerations

For kilogram-scale synthesis, continuous flow reactors offer advantages over batch processes:

  • Residence time : 10–15 minutes per step.

  • Yield improvement : 8–12% higher compared to batch methods.

  • Solvent consumption : Reduced by 40% through in-line recycling .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(Fmoc-amino)-1-(2,5-difluorobenzyl)-4-carboxypiperidine?

  • Methodological Answer : The compound can be synthesized via Fmoc-protected amino acid coupling to a piperidine scaffold. A typical procedure involves:

Boc Deprotection : Remove the Boc group from 1-Boc-4-carboxypiperidine using TFA in DCM.

Amine Functionalization : React with 2,5-difluorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyl group.

Fmoc Protection : Couple Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) to the free amine using DIPEA as a base in anhydrous DMF .

  • Key Considerations : Monitor reaction progress via TLC or LC-MS to avoid over-alkylation or incomplete Fmoc protection.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>95% by UV detection at 254 nm).
  • NMR Spectroscopy : Confirm the structure via ¹H, ¹³C, and ¹⁹F NMR. The 2,5-difluorobenzyl group shows distinct aromatic splitting patterns (e.g., doublet of doublets in ¹H NMR) .
  • HRMS : Verify molecular weight (e.g., [M+H]⁺ calculated for C₂₈H₂₅F₂N₂O₄: 497.18) .

Q. What are the primary applications of this compound in peptide synthesis?

  • Methodological Answer : The Fmoc group enables its use in solid-phase peptide synthesis (SPPS):

Resin Loading : Anchor the compound to Wang or Rink amide resins via its carboxyl group.

Fmoc Deprotection : Use 20% piperidine in DMF to expose the amine for subsequent couplings.

Chain Elongation : Couple with Fmoc-amino acids using activators like HATU or PyBOP .

  • Note : The 2,5-difluorobenzyl group enhances hydrophobicity, aiding in peptide purification via reversed-phase HPLC .

Advanced Research Questions

Q. How can molecular docking studies predict the interaction of this compound with biological targets (e.g., GPCRs)?

  • Methodological Answer :

  • Glide Docking : Perform a systematic search of conformational/positional space using the OPLS-AA force field.
  • Protocol :

Prepare the receptor (e.g., GPCR crystal structure) by removing water and adding hydrogen atoms.

Generate ligand conformers with MacroModel.

Score poses using a hybrid empirical/force-field model.

  • Validation : Compare docking accuracy (RMSD <1 Å) against co-crystallized ligands .
  • Application : The difluorobenzyl group may engage in hydrophobic interactions with aromatic residues (e.g., Phe in binding pockets) .

Q. How do researchers address contradictions in solubility data for fluorinated piperidine derivatives?

  • Methodological Answer :

  • Solvent Screening : Test solubility in DMSO (stock solution), DCM (for SPPS), and aqueous buffers (pH 2–8).
  • Contradiction Resolution : If low solubility conflicts with literature, consider:

Salt Formation : Convert the carboxyl group to a sodium salt.

Co-solvents : Use tert-butanol or PEG-400 to enhance aqueous solubility.

  • Reference : Fluorinated analogs in show improved solubility via trifluoromethylation .

Q. What strategies mitigate diketopiperazine formation during Fmoc deprotection?

  • Methodological Answer :

  • Optimized Deprotection : Use 20% piperidine in DMF with 0.1 M HOBt to suppress cyclization.
  • Kinetic Control : Limit deprotection time to 5–10 minutes and monitor via LC-MS.
  • Alternative Bases : Substitute piperidine with 2% DBU in DMF for sterically hindered amines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.